

Technical Application Note: Structural Elucidation of 2-Acetylthioacetophenone

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Compound of Interest

Compound Name: 2-Acetylthioacetophenone

CAS No.: 53392-49-7

Cat. No.: B3270772

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Executive Summary

This application note provides a definitive guide for the structural characterization of **2-Acetylthioacetophenone** (also known as S-phenacyl thioacetate or S-(2-oxo-2-phenylethyl) ethanethioate). This compound serves as a critical intermediate in the synthesis of heterocycles and a protected precursor for phenacyl thiols.

The structural elucidation of this molecule presents a specific analytical challenge: distinguishing between the ketone and thioester carbonyl carbons, which possess overlapping chemical shift ranges in ^{13}C NMR (

190–195 ppm). This guide outlines a self-validating protocol utilizing ^1H , ^{13}C , and Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign these moieties.

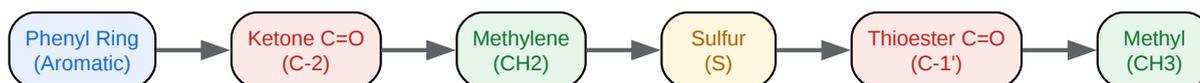
Chemical Structure & Properties[1][2][3][4][5][6]

- IUPAC Name: S-(2-oxo-2-phenylethyl) ethanethioate
- Molecular Formula:
- Molecular Weight: 194.25 g/mol
- Key Functional Groups:

- Aryl Ketone (Phenacyl group)[1]
- Thioester (S-Acetyl group)
- Methylene Bridge (
 - to-ketone,
 - to-sulfur)

Structural Visualization

The molecule consists of two distinct carbonyl systems linked by a methylene bridge. The symmetry of the phenyl ring simplifies the aromatic region, but the core challenge lies in the aliphatic and carbonyl backbone.



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Figure 1: Connectivity logic of **2-Acetylthioacetophenone**.^[2]

Experimental Protocol

Sample Preparation

Thioesters are susceptible to hydrolysis. Ensure all solvents are anhydrous.

- Mass: Weigh 10–15 mg of analyte.
- Solvent: Dissolve in 0.6 mL

(99.8% D) containing 0.03% TMS as an internal standard.

- Note: DMSO-

may be used if solubility is poor, but

is preferred to prevent solvent-solute hydrogen bonding that broadens carbonyl peaks.

- Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (Standard 400 MHz)

| Parameter | ¹ H NMR | ¹³ C NMR |
|-----------------------|--------------------|--|
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Scans (NS) | 16 | 1024 (Thioester Carbonyls relax slowly) |
| Relaxation Delay (D1) | 1.0 sec | 2.0 - 3.0 sec (Critical for integration) |
| Spectral Width | 12 ppm | 240 ppm (Capture >200 ppm region) |
| Temperature | 298 K | 298 K |

Results & Assignments

¹H NMR Assignments

The proton spectrum is characterized by a monosubstituted aromatic pattern, a deshielded methylene singlet, and an acetyl methyl singlet.

Table 1: ¹H NMR Chemical Shifts (

)

| Position | (ppm) | Multiplicity | Integration | Assignment Logic |
|--------------|-------------|---------------|-------------|--|
| Ar-H (Ortho) | 7.95 – 8.00 | Doublet (Hz) | 2H | Deshielded by adjacent Ketone C=O. |
| Ar-H (Para) | 7.58 – 7.62 | Triplet (Hz) | 1H | Typical monosubstituted benzene pattern. |
| Ar-H (Meta) | 7.45 – 7.50 | Triplet (Hz) | 2H | Shielded relative to ortho/para. |
| | 4.45 – 4.55 | Singlet | 2H | Flanked by C=O and S. Upfield from O-esters (). |
| | 2.38 – 2.45 | Singlet | 3H | Alpha to Thioester C=O. |

Note: The methylene protons (

ppm) appear significantly upfield compared to the oxygen analog (Phenacyl acetate, ppm) due to the lower electronegativity of sulfur [1].

13C NMR Assignments

The carbon spectrum reveals two signals in the deep downfield region (). Distinguishing the ketone from the thioester is the primary objective.

Table 2: 13C NMR Chemical Shifts ()

| Position | (ppm) | Type | Assignment Logic |
|---------------|---------------|------|--|
| Thioester C=O | 194.5 – 195.5 | Q | Thioesters are deshielded relative to O-esters () and often appear downfield of aryl ketones [2]. |
| Ketone C=O | 192.0 – 193.5 | Q | Conjugated to phenyl ring (shielding effect relative to alkyl ketones). |
| Ar-C (Ipso) | 135.0 – 136.0 | Q | Quaternary aromatic carbon. |
| Ar-C (Para) | 133.5 – 134.0 | CH | - |
| Ar-C (Ortho) | 128.5 – 129.0 | CH | - |
| Ar-C (Meta) | 128.0 – 128.5 | CH | - |
| | 36.0 – 40.0 | | Alpha to Ketone and Sulfur. |
| | 30.0 – 30.5 | | Typical acetyl methyl. |

Advanced Validation: The HMBC Protocol

Relying solely on chemical shift databases for the Carbonyl assignment is risky due to the proximity of the signals (

ppm). Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of connectivity.

The Self-Validating Logic

- The Methyl Test: The methyl protons (

ppm) are 2 bonds away from the Thioester C=O but 5+ bonds away from the Ketone C=O.

- Observation:

correlates strongly only to the peak at ~195 ppm.

- The Methylene Test: The methylene protons (

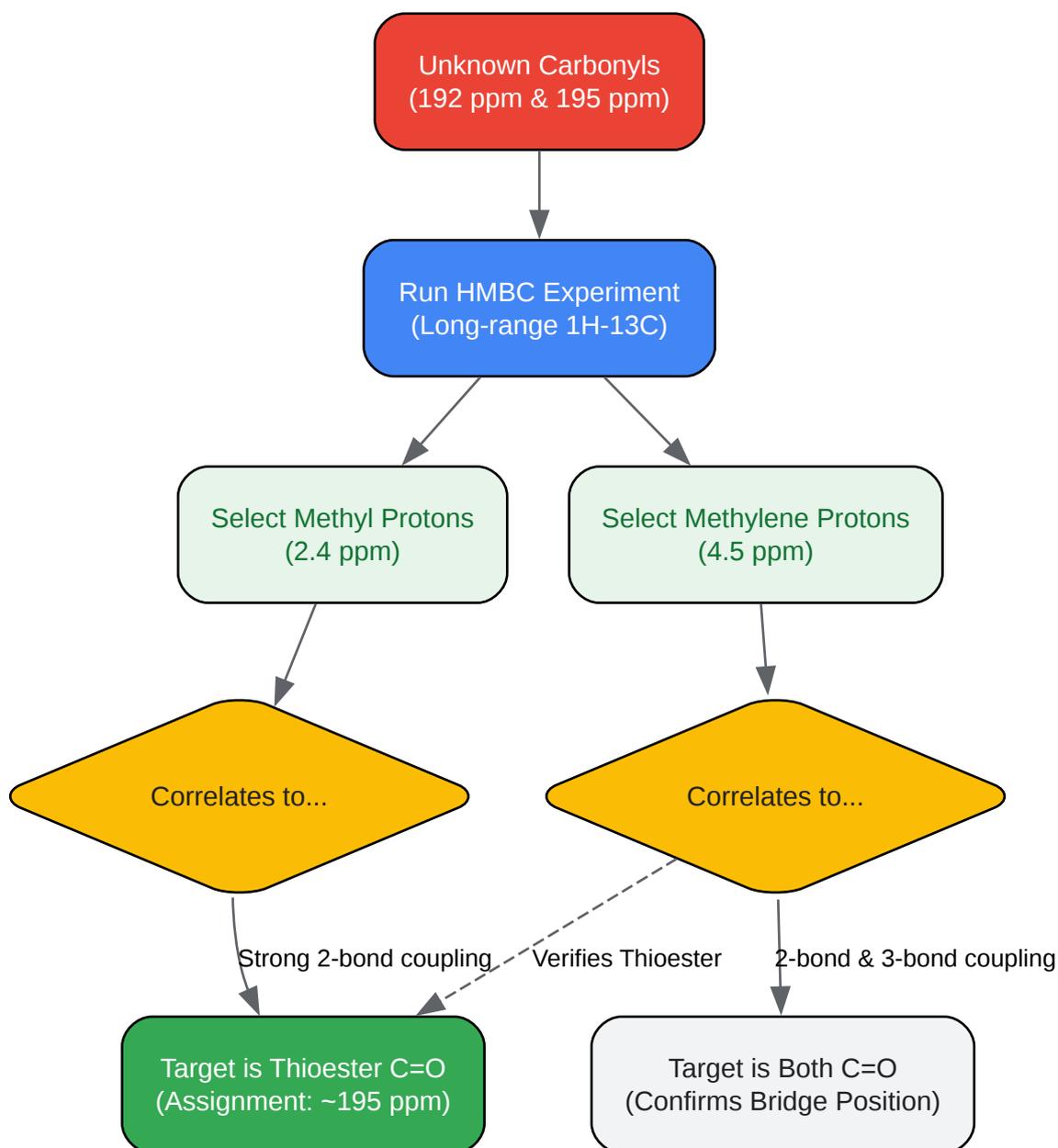
ppm) are 2 bonds from the Ketone C=O and 3 bonds from the Thioester C=O (via Sulfur).

- Observation:

correlates to both carbonyl peaks (~193 and ~195 ppm).

Workflow Diagram

The following diagram illustrates the decision tree for assigning the carbonyls using HMBC data.



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Figure 2: HMBC Decision Tree for unambiguous Carbonyl assignment.

References

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Sources

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- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [rsc.org \[rsc.org\]](#)
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